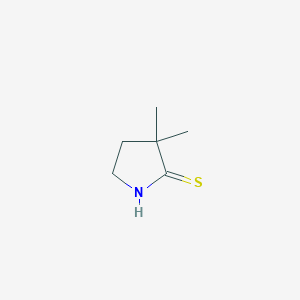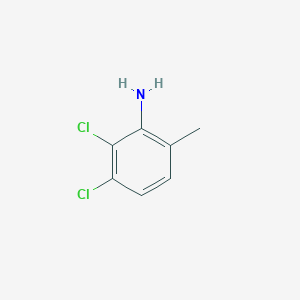
2,3-Dichloro-6-methylaniline
Vue d'ensemble
Description
2,3-Dichloro-6-methylaniline is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.0 . It is used in custom synthesis .
Physical And Chemical Properties Analysis
2,3-Dichloro-6-methylaniline is a colorless compound . It has a molecular weight of 176.04 . The melting point of a similar compound, 2,3-Dichloroaniline, is 20–25 °C .Applications De Recherche Scientifique
Spectroscopic Analysis and Molecular Docking
- Scientific Field: Chemistry, specifically spectroscopy and molecular docking .
- Application Summary: 2DBTP has been synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and 1H, 13C NMR spectroscopy . It has also been studied using density functional theory (DFT) at the B3LYP/6-311++G(d,p) basis set .
- Methods of Application: The equilibrium geometry and harmonic vibrational frequencies of 2DBTP were investigated using DFT. The vibrational wavenumber assignments were made based on total energy distribution (TED) calculations using the Veda 4 program . Non-linear optical properties (NLO) were calculated, and the stability of the molecule was analyzed using natural bond orbital (NBO) analysis . The energy gap of the molecule was found using HOMO and LUMO calculation . TD-DFT calculations were carried out on the optimized geometry to understand the electronic transitions in the UV-Vis spectrum of the compound . The 1H and 13C NMR chemical shift values of 2DBTP in the ground state were also calculated using the Gauge invariant atomic orbital (GIAO) method .
- Results or Outcomes: The harmonic wavenumbers calculated at DFT were in line with the experimental values . The molecule’s stability arises from hyperconjugative interactions and charge delocalization . The energy gap of the molecule was found by HOMO and LUMO calculation . The molecule revealed the inhibition activity of the ligand against anti-bacterial protein topoisomerase DNA gyrase enzyme (PDB ID: 2XCT) .
Pharmaceutical Reference Standards
- Scientific Field: Pharmaceutical industry .
- Application Summary: 2,3-Dichloro-6-Methylaniline is used as a reference standard in the pharmaceutical industry .
- Methods of Application: The compound is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dasatinib .
- Results or Outcomes: The use of 2,3-Dichloro-6-Methylaniline as a reference standard helps ensure the quality and safety of pharmaceutical products .
Synthesis of Meclofenamic Acid
- Scientific Field: Organic Chemistry .
- Application Summary: 2,6-Dichloro-3-methylaniline, a compound similar to 2,3-Dichloro-6-methylaniline, is used in the synthesis of Meclofenamic Acid .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of Meclofenamic Acid .
Synthesis of Other Chemical Compounds
- Scientific Field: Organic Chemistry.
- Application Summary: 2,3-Dichloro-6-Methylaniline can be used in the synthesis of other chemical compounds.
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes: The outcome of this application is the production of various chemical compounds.
Dichloroanilines
- Scientific Field: Organic Chemistry .
- Application Summary: Dichloroanilines, which include 2,3-Dichloro-6-methylaniline, are chemical compounds consisting of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of dyes and herbicides .
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dichloro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUCTMXLJIVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556740 | |
| Record name | 2,3-Dichloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methylaniline | |
CAS RN |
62077-27-4 | |
| Record name | 2,3-Dichloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


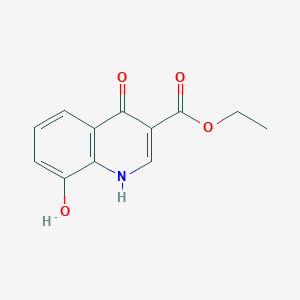
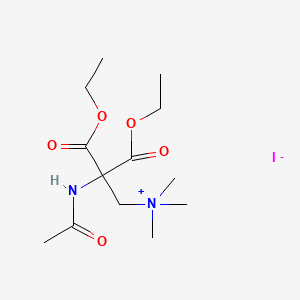
![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
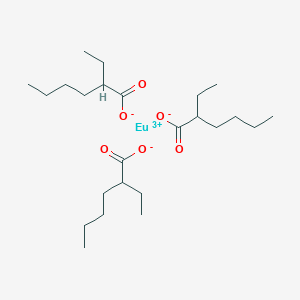
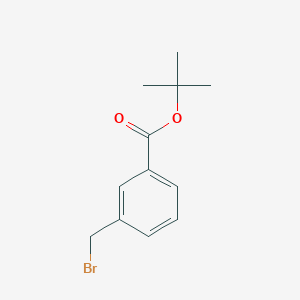

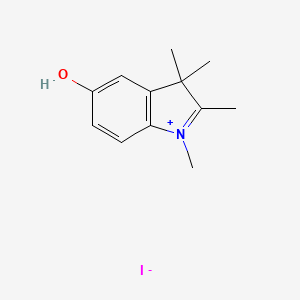
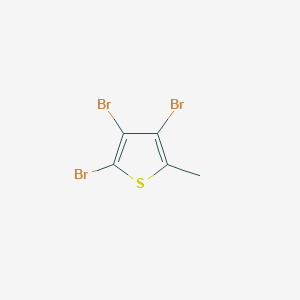


![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
